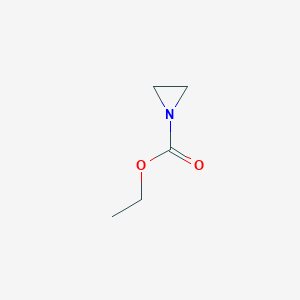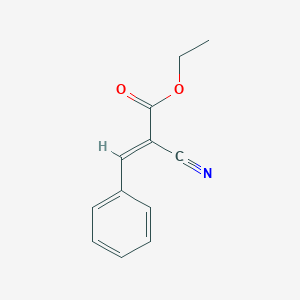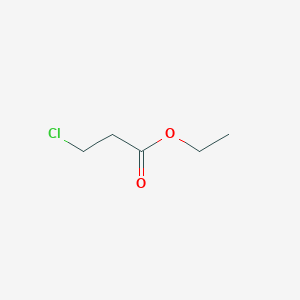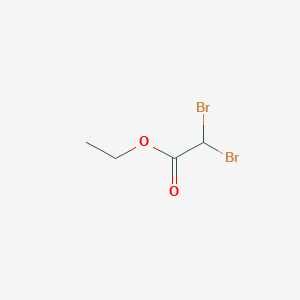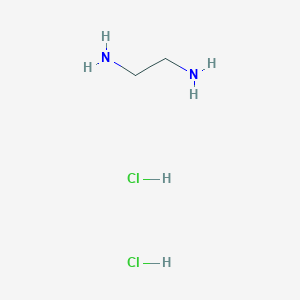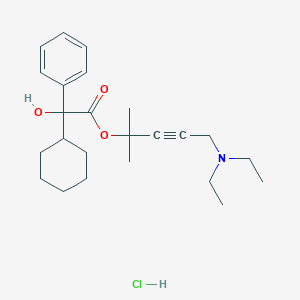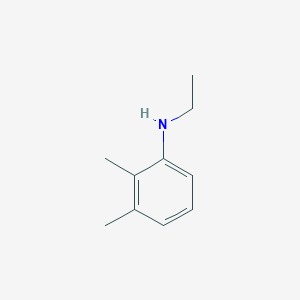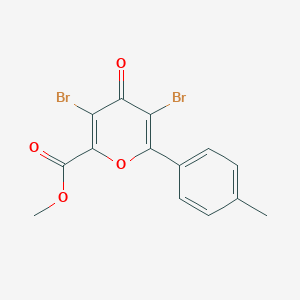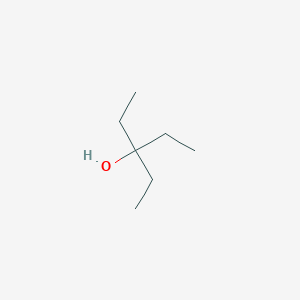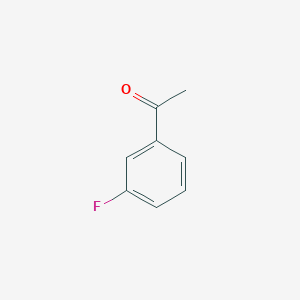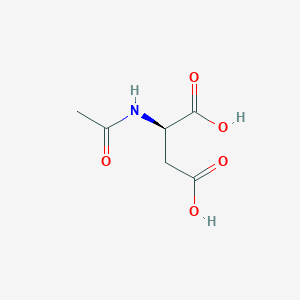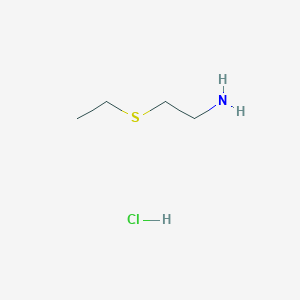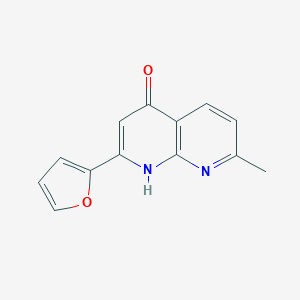
Hemoglobins
Overview
Description
Hemoglobins is an iron-containing protein found in the red blood cells of almost all vertebrates. It is responsible for transporting oxygen from the lungs to the tissues and facilitating the return of carbon dioxide from the tissues to the lungs . This compound is a metalloprotein, a chromoprotein, and a globulin, making it a crucial component in the respiratory process .
Mechanism of Action
Target of Action
Hemoglobin is a protein containing iron that facilitates the transport of oxygen in red blood cells . Its primary targets are the tissues of the body, where it releases oxygen to enable aerobic respiration, which powers the body’s metabolism .
Mode of Action
Hemoglobin binds and transports oxygen from the lungs to the tissues in the body. It also transports carbon dioxide from tissues back to the lungs . The iron ion, which is the site of oxygen binding, coordinates with the four nitrogen atoms in the center of the ring . Hemoglobin’s function has been explained in terms of equilibrium between two classical states: the tense (T) state (unliganded Hb) which exhibits low affinity for O2, and the relaxed ® state (liganded Hb) which exhibits high affinity for O2 .
Biochemical Pathways
Hemoglobin plays a crucial role in vertebrates, as it carries oxygen from the lungs to the tissues for their oxidative metabolism . The primary function of Hb is to transport oxygen (O2) from the lung to tissues, binding and releasing O2 in a cooperative manner . Hemoglobin is initially broken down inside macrophages and the heme groups are separated from the globin chains. The globin chains are subsequently catabolized into amino acid residues which can be recycled to make other new proteins .
Pharmacokinetics
The hemoglobin and the estimated glomerular filtration rate were associated with clearance in a study .
Result of Action
The result of hemoglobin’s action is the facilitation of aerobic respiration throughout the body. By carrying oxygen from the respiratory organs to the other tissues of the body, it enables aerobic respiration which powers the body’s metabolism . A healthy human has 12 to 20 grams of hemoglobin in every 100 mL of blood .
Action Environment
The action of hemoglobin is influenced by various environmental factors. For instance, allosteric (heterotrophic) effectors and natural mutations can impact hemoglobin’s primary physiological function of oxygen binding and transport . Hemoglobin’s function can also be affected by conditions such as anemia, which can be caused by anything that interferes either with the amount or function of hemoglobin or red blood cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hemoglobins synthesis in the laboratory involves the expression of globin genes in bacterial or yeast systems, followed by the incorporation of heme groups. The heme group, a tetrapyrrole ring with a central iron atom, is synthesized separately and then combined with the globin chains under controlled conditions .
Industrial Production Methods: Industrial production of hemoglobin often involves the extraction from animal blood, followed by purification processes such as chromatography and electrophoresis. Recombinant DNA technology is also employed to produce hemoglobin in large quantities, ensuring a consistent and high-quality product .
Chemical Reactions Analysis
Types of Reactions: Hemoglobins undergoes various chemical reactions, including oxidation, reduction, and ligand binding. The oxidation of hemoglobin leads to the formation of methemoglobin, which cannot bind oxygen effectively . Reduction reactions convert methemoglobin back to functional hemoglobin.
Common Reagents and Conditions: Common reagents used in hemoglobin reactions include hydrogen peroxide for oxidation and reducing agents like ascorbic acid for reduction . The binding of oxygen and other ligands, such as carbon monoxide and nitric oxide, occurs under physiological conditions .
Major Products Formed: The major products formed from hemoglobin reactions include oxyhemoglobin (oxygen-bound form), carbaminohemoglobin (carbon dioxide-bound form), and methemoglobin (oxidized form) .
Scientific Research Applications
Hemoglobins has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry: In chemistry, hemoglobin is studied for its catalytic properties and its ability to bind various ligands. It serves as a model for understanding metalloprotein behavior and ligand binding dynamics .
Biology: In biology, hemoglobin is crucial for studying oxygen transport and cellular respiration. It is also used to investigate genetic disorders such as sickle cell anemia and thalassemia .
Medicine: In medicine, hemoglobin is used in the development of blood substitutes and artificial oxygen carriers. It is also a key marker in diagnosing and monitoring conditions like anemia and diabetes (through hemoglobin A1c levels) .
Industry: In the industrial sector, hemoglobin is utilized in biosensors and bioreactors. Its ability to catalyze reactions makes it valuable in various biotechnological applications .
Comparison with Similar Compounds
Myoglobin: Unlike hemoglobin, myoglobin consists of a single polypeptide chain and binds oxygen with higher affinity but does not exhibit cooperative binding.
Leghemoglobin: Found in leguminous plants, leghemoglobin scavenges oxygen to protect nitrogen-fixing bacteria from oxygen poisoning.
Hemocyanin: Found in some invertebrates, hemocyanin uses copper instead of iron to bind oxygen and is blue when oxygenated.
Uniqueness of Hemoglobins: this compound’s ability to bind and release oxygen cooperatively, its presence in almost all vertebrates, and its role in various physiological processes make it unique among oxygen-binding proteins .
Properties
IUPAC Name |
2-(furan-2-yl)-7-methyl-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-8-4-5-9-11(16)7-10(15-13(9)14-8)12-3-2-6-17-12/h2-7H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGWEZCOABYORO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C=C(N2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
| Record name | Hemoglobins | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20987 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
9008-02-0 | |
| Record name | Deoxyhemoglobin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009008020 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hemoglobins | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


